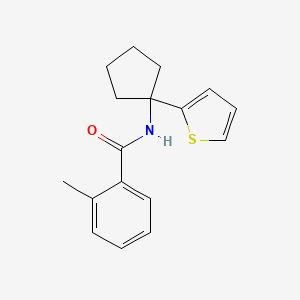

2-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzamide” is a chemical compound that likely contains a benzamide group, a thiophene ring, and a cyclopentyl group . Benzamides are a class of compounds containing a benzene ring and an amide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The cyclopentyl group is a cycloalkane with a five-membered ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzamides are typically synthesized by reacting a benzoyl chloride with an amine. Thiophene rings can be formed through several methods, including the Gewald reaction, which involves the condensation of a ketone or an ester with a α-halogenated carbonyl compound in the presence of elemental sulfur .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzamide group, thiophene ring, and cyclopentyl group. The benzamide group would contribute to the planarity of the molecule, while the thiophene and cyclopentyl groups could introduce some degree of non-planarity .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the benzamide, thiophene, and cyclopentyl groups. The benzamide group could undergo hydrolysis to form benzoic acid and an amine. The thiophene ring, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, benzamides are solid at room temperature and have higher melting points than comparable carboxylic acids or esters. Thiophenes are aromatic and thus relatively stable, but they are more reactive than benzene due to the electron-donating ability of sulfur .Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

One study detailed the crystal structure of a related compound, showcasing its crystallization in the monoclinic space group and highlighting the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions. This detailed structural analysis is crucial for understanding the molecular interactions and designing molecules with desired properties for specific applications (Sharma et al., 2016).

Synthetic Chemistry Applications

Research in synthetic chemistry has led to the development of novel methodologies, such as the copper-catalyzed intramolecular cyclization process, which successfully synthesizes a variety of N-benzothiazol-2-yl-amides. This demonstrates the compound's potential as a building block in the synthesis of complex molecules (Wang et al., 2008).

Anticancer Research

Compounds structurally related to "2-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzamide" have been evaluated for their anticancer activity. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).

Molecular Interactions and Gelation Behavior

The study of N-(thiazol-2-yl)benzamide derivatives explored their gelation behavior, revealing insights into the role of methyl functionality and S⋯O interactions in gelation/non-gelation behavior. This has implications for materials science, particularly in the design of supramolecular gelators (Yadav & Ballabh, 2020).

Novel Synthesis Routes

Research has also uncovered novel synthesis routes, such as the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, offering a cleaner, more efficient, and faster method for producing similar compounds (Saeed, 2009).

Wirkmechanismus

Target of Action

Similar compounds have been known to targetLeukotriene A-4 hydrolase , an enzyme involved in the inflammatory response.

Mode of Action

Based on its structural similarity to other phenylmethylamines , it may interact with its target by binding to the active site, thereby modulating the target’s activity.

Result of Action

If it indeed targets leukotriene a-4 hydrolase, it may have anti-inflammatory effects .

Eigenschaften

IUPAC Name |

2-methyl-N-(1-thiophen-2-ylcyclopentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-13-7-2-3-8-14(13)16(19)18-17(10-4-5-11-17)15-9-6-12-20-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKPVANGTIOCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2829018.png)

![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829024.png)

![ethyl (5-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2829028.png)

![2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2829039.png)